molecular formula C17H12ClF2NO B14132548 2-Chloro-2,2-difluoro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one

2-Chloro-2,2-difluoro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one

Cat. No.: B14132548
M. Wt: 319.7 g/mol
InChI Key: LTPNKJGYODTIHT-UHFFFAOYSA-N
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Description

2-Chloro-2,2-difluoro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

The synthesis of 2-Chloro-2,2-difluoro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one involves several steps, starting from readily available precursors. One common synthetic route involves the reaction of 1-methyl-2-phenyl-1H-indole with chloroform and difluoroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product . Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

2-Chloro-2,2-difluoro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Chloro-2,2-difluoro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The chloro and difluoro groups play a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets . The exact molecular pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 2-Chloro-2,2-difluoro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one include other indole derivatives with different substituents on the indole ring or ethanone moiety. Some examples are:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C17H12ClF2NO

Molecular Weight

319.7 g/mol

IUPAC Name

2-chloro-2,2-difluoro-1-(1-methyl-2-phenylindol-3-yl)ethanone

InChI

InChI=1S/C17H12ClF2NO/c1-21-13-10-6-5-9-12(13)14(16(22)17(18,19)20)15(21)11-7-3-2-4-8-11/h2-10H,1H3

InChI Key

LTPNKJGYODTIHT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(=O)C(F)(F)Cl

Origin of Product

United States

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